![molecular formula C8H12O2 B1429891 6-(Methoxymethyl)bicyclo[3.1.0]hexan-2-one CAS No. 1803594-61-7](/img/structure/B1429891.png)
6-(Methoxymethyl)bicyclo[3.1.0]hexan-2-one
Vue d'ensemble
Description
“6-(Methoxymethyl)bicyclo[3.1.0]hexan-2-one” is a chemical compound with the CAS Number: 1803594-61-7 . It has a molecular weight of 140.18 . The IUPAC name for this compound is 6-(methoxymethyl)bicyclo[3.1.0]hexan-2-one .
Synthesis Analysis
The synthesis of such compounds is still underexplored . An efficient and modular approach towards new 1,2-disubstituted bicyclo hexane modules has been disclosed . This strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12O2/c1-10-4-6-5-2-3-7(9)8(5)6/h5-6,8H,2-4H2,1H3 . This code provides a specific string of characters that describes the molecular structure of the compound.
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Ring Opening and Methanolysis
- Studies in Bicyclo[3.1.0]hexane Methanolysis : Research demonstrates that bicyclo[3.1.0]hexanes undergo methanolysis with cleavage of activated cyclopropane bonds under specific conditions. Acidic conditions primarily yield 4-methoxycyclohexane, whereas basic conditions lead to 3-methoxymethylcyclopentanone (Lim, McGee, & Sieburth, 2002).
Structural and Conformational Studies
- Conformations in GABA Analogs : Bicyclo[3.1.0]hexane core structures, including those with embedded heteroatoms, exhibit distinct conformations. They are utilized as analogues of nucleoside building blocks and in the synthesis of bioactive compounds, materials, and catalysts (Jimeno et al., 2011).
Catalysis and Synthesis
- TMG Catalyzed Cyclopropanation : The catalytic preparation of bicyclo[3.1.0]hexane-2-one derivatives, such as the synthesis of β-hydroxyl cyclopentanone, is achieved using tetramethylguanidine (TMG) as a catalyst. This process offers high yield and diastereoselectivity (Zhang, Moher, & Zhang, 2007).
Enantiomeric Synthesis
- Synthesis from D-Ribose : Optically pure bicyclo[3.1.0]hexan-2-ones are synthesized from D-ribose via intramolecular cyclopropanation, demonstrating opposite diastereoselectivities based on the method used (Gallos, Koftis, & Koumbis, 1994).
Chemical Characterization
- Structural Analysis : Studies on compounds like methyl exo-bicyclo[3.1.0]hexane-6,6-dicarboxylate reveal boat-like conformations of the bicyclo[3.1.0]hexane fragment, leading to insights on molecular interactions and crystal structure formation (Yufit, Bagutskii, Howard, & Meijere, 2003).
Applications in Medicinal Chemistry
- Nucleoside Analogues : The bicyclo[3.1.0]hexane template is used to fix the sugar ring pucker in nucleosides, influencing their biological activity. This approach has shown potential in the development of antiherpetic agents (Marquez et al., 1996).
Synthesis of Novel Structures
- Novel Compounds Synthesis : The synthesis of novel structures, such as cis-Bicyclo[4.3.0]non-4-en-7-ones, is facilitated by strategies like the Me2AlOTf-promoted intramolecular Friedel-Crafts alkylation of arenes with gamma-lactone moieties of 3-oxabicyclo[3.1.0]hexan-2-ones (Fillion & Beingessner, 2003).
Biological Implications
- Neuroprotective Drug Research : The development of neuroprotective drugs such as MMMHC, involving bicyclic compounds, demonstrates their potential in crossing the brain-blood barrier and targeting specific brain regions (Yu et al., 2003).
Propriétés
IUPAC Name |
6-(methoxymethyl)bicyclo[3.1.0]hexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-10-4-6-5-2-3-7(9)8(5)6/h5-6,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKCIDSJLGFPGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1C2C1C(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501255055 | |
| Record name | Bicyclo[3.1.0]hexan-2-one, 6-(methoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501255055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methoxymethyl)bicyclo[3.1.0]hexan-2-one | |
CAS RN |
1803594-61-7 | |
| Record name | Bicyclo[3.1.0]hexan-2-one, 6-(methoxymethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803594-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[3.1.0]hexan-2-one, 6-(methoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501255055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



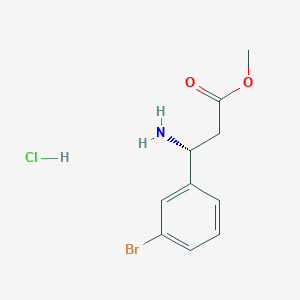
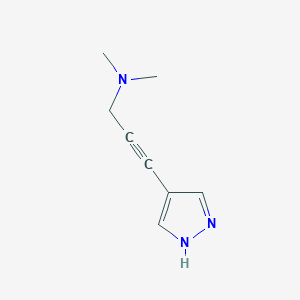
![6-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1429812.png)
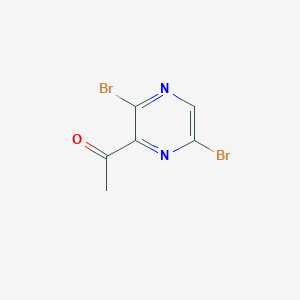
![5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B1429814.png)

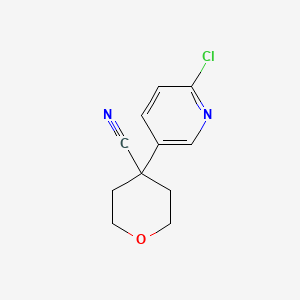
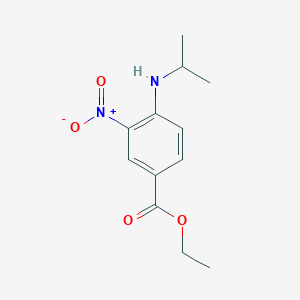

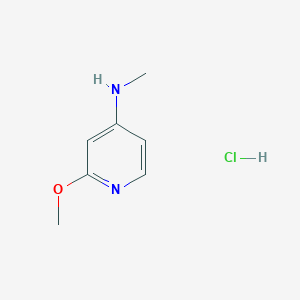
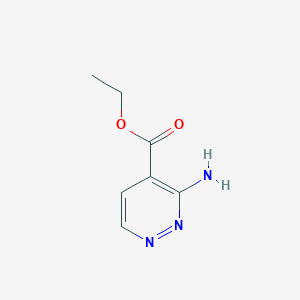

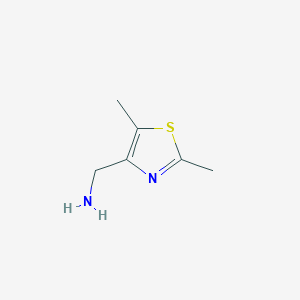
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridine-6-carboxylic acid](/img/structure/B1429831.png)